molecular formula C16H15NO4 B2527858 4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid CAS No. 424815-42-9

4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid

Cat. No.: B2527858
CAS No.: 424815-42-9
M. Wt: 285.299
InChI Key: CMEDBZOQPCCFKM-UHFFFAOYSA-N
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Description

“4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid” is a chemical compound with the molecular formula C16H15NO4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Scientific Research Applications

Synthesis and Characterization of Triphenyltin(IV) Carboxylates

The reaction of triphenyltin(IV) hydroxide with derivatives of benzoic acid, including 4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid, led to the formation of complexes characterized by various analytical techniques. These complexes showed 1D supramolecular chains formed by intermolecular hydrogen bonds and were assessed for their thermal stability (Liu et al., 2011).

Spectral and Structural Analysis

Tuning of Aggregation Enhanced Emission

Research on 1,8-naphthalimide derivatives, including compounds related to 4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid, explored their formation of nanoaggregates and aggregation-enhanced emission. The study involved spectral analysis, X-ray crystallography, and DFT calculations to understand their photophysical properties and molecular interactions (Srivastava et al., 2016).

Molecular Interaction Studies

Ultrasonic Investigations on Molecular Interactions

A study examined the molecular interactions of compounds, including (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoic acid, in various solvents. The research involved measuring density and ultrasonic velocity and calculating thermo-acoustical parameters, providing insights into drug transmission and absorption (Tekade et al., 2019).

Material Synthesis and Crystallography

Coordination Polymers and Supramolecular Structures

Research focused on creating coordination polymers using compounds related to 4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid. The study detailed the syntheses, structures, and properties of these compounds, providing valuable information on their potential applications in materials science (He et al., 2020).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, buyers assume responsibility to confirm product identity and/or purity. All sales are final .

Properties

IUPAC Name

4-(5-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-9-2-7-12-13(8-9)15(19)17(14(12)18)11-5-3-10(4-6-11)16(20)21/h2-6,12-13H,7-8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEDBZOQPCCFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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